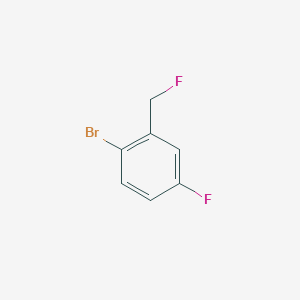

2-Bromo-5-fluorobenzyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-fluorobenzyl fluoride is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluorobenzyl fluoride can be synthesized through several methods. One common approach involves the bromination of 4-fluorotoluene using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-fluorobenzyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form corresponding fluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions, often in the presence of a base like potassium carbonate.

Major Products Formed

Substitution: Products include various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-5-fluorobenzyl fluoride has several scientific research applications:

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Materials Science: Employed in the development of advanced materials with specific electronic properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-fluorobenzyl fluoride in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound forms a palladium complex, facilitating the formation of carbon-carbon bonds .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-4-fluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain synthetic applications.

4-Fluorotoluene: Contains a methyl group instead of a bromine atom, leading to different reactivity patterns.

1-Bromo-2-fluorobenzene: The position of the fluorine atom affects its chemical behavior and applications.

Uniqueness

2-Bromo-5-fluorobenzyl fluoride is unique due to the presence of both bromine and fluoromethyl groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical development .

Actividad Biológica

2-Bromo-5-fluorobenzyl fluoride (CAS Number: 139024003) is a halogenated aromatic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of bromine and fluorine substituents on a benzyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C7H5BrF2 with a molecular weight of 221.02 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antimicrobial properties and its role as a potential pharmaceutical intermediate. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial properties. A study focused on various halogenated flavonoids found that compounds with bromine and fluorine substitutions demonstrated enhanced bactericidal activity against both pathogenic and probiotic microorganisms. This highlights the potential of this compound in modulating gut microbiomes and combating pathogenic bacteria without adversely affecting beneficial strains .

Table 1: Antimicrobial Efficacy of Halogenated Compounds

| Compound | Pathogenic Bacteria Inhibition | Probiotic Bacteria Impact |

|---|---|---|

| 8-Bromo-6-chloroflavone | Significant | Minimal |

| This compound | Moderate | Preserved |

Therapeutic Potential

The compound's structure allows it to act as a scaffold for drug development. Its ability to undergo nucleophilic aromatic substitution makes it a valuable intermediate in synthesizing active pharmaceutical ingredients (APIs). The presence of fluorine enhances metabolic stability, which is crucial for drug efficacy .

Case Studies

- Microbiome Modulation : In vitro studies revealed that this compound positively influenced the gut microbiome by increasing beneficial bacteria such as Bifidobacterium and Lactobacillus while reducing pathogenic strains like Clostridium and E. coli. This modulation is particularly beneficial for individuals recovering from antibiotic treatments .

- Cancer Research : Preliminary investigations into the compound's anticarcinogenic properties suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells, although further studies are required to establish these effects conclusively.

Synthesis and Availability

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving readily available precursors. The yield can exceed 76% under optimized conditions, making it accessible for research and industrial applications .

Propiedades

IUPAC Name |

1-bromo-4-fluoro-2-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEROKAKMSQQVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CF)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.